(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a methylsulfonyl group at position 6 and an allyl group at position 2. The benzamide moiety is modified with 3,4,5-triethoxy substituents, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c1-6-12-26-18-11-10-17(34(5,28)29)15-21(18)33-24(26)25-23(27)16-13-19(30-7-2)22(32-9-4)20(14-16)31-8-3/h6,10-11,13-15H,1,7-9,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUVROXIVTOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The compound consists of a thiazole ring fused with a benzene ring, featuring an allyl group and a methylsulfonyl substituent. Its molecular formula is with a molecular weight of 450.6 g/mol. The presence of the triethoxybenzamide moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- In Vitro Studies :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the benzothiazole structure significantly affect biological activity:
- Key Features :
- The presence of the thiazole ring and specific substituents such as methylsulfonyl and triethoxy groups enhance solubility and reactivity.
- Compounds with lower electron density at the nitrogen sites showed improved anticancer activity by facilitating interactions with metal ions involved in procaspase activation .
Comparative Biological Data
The following table summarizes the biological activities and characteristics of related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzothiazole Derivatives | Thiazole ring | Anticancer, anti-inflammatory |
| Allylphenol | Allyl group on phenol | Antioxidant, anti-inflammatory |
| Sulfanilamide | Sulfonamide group | Antibacterial |
Case Studies
-
Study on Procaspase Activation :
- A study evaluated various benzothiazole derivatives for their ability to activate procaspase-3. Compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide showed promising results with significant caspase activation percentages compared to controls .
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Research Findings and Implications
Electronic and Spectroscopic Features
- Compounds with acryloyl groups (e.g., 4g in ) exhibit strong IR absorption at ~1640 cm⁻¹ due to conjugated carbonyls, whereas sulfonyl groups (target, ) may show distinct S=O stretches (~1350–1160 cm⁻¹) .
- Mass spectrometry data for 4g () reveals fragmentation patterns dominated by benzamide cleavage (m/z 105, 77), suggesting similar behavior in the target compound’s triethoxy analog .
Metabolic Stability
- Ethoxy and triethoxy groups (target, ) are less prone to cytochrome P450-mediated oxidation than methyl or chlorophenyl substituents (), suggesting extended half-lives .
Preparation Methods
Thiazole Ring Formation
The benzo[d]thiazole scaffold is constructed via cyclization of 2-aminothiophenol derivatives. A modified protocol from involves:
- Reactant : 2-Amino-4-methylsulfanylbenzenethiol (synthesized from 4-methylsulfanylaniline via diazotization and thiolation).
- Cyclization : Treatment with ethyl chloroformate in anhydrous THF at 0°C, followed by reflux for 6 hours.
- Yield : 78% after silica gel chromatography (hexane/ethyl acetate, 3:1).
Oxidation to Methylsulfonyl Group
The methylsulfanyl group at C6 is oxidized to methylsulfonyl using meta-chloroperbenzoic acid (mCPBA):
- Conditions : 2.2 equiv mCPBA in dichloromethane at 0°C to room temperature for 12 hours.
- Yield : 92%.
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.7 Hz, 1H), 7.64 (dd, J = 8.7, 2.4 Hz, 1H), 7.29 (d, J = 2.4 Hz, 1H), 3.12 (s, 3H).
Allylation at N3 Position
Alkylation with Allyl Bromide
The amine at C2 is alkylated using allyl bromide under basic conditions:
- Reactants : 6-(Methylsulfonyl)benzo[d]thiazole-2-amine (1.0 equiv), allyl bromide (1.2 equiv), K2CO3 (2.0 equiv).
- Solvent : DMF, 80°C, 8 hours.
- Yield : 85% after recrystallization from ethanol.
Characterization Data :
- 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C2), 135.6 (C6-SO2), 132.1 (C3-allyl), 118.9 (CH2=CH-), 44.5 (N-CH2).
Formation of Ylidene Structure
Condensation with Benzaldehyde
The amine at C2 undergoes condensation with benzaldehyde to form the ylidene moiety:
- Reactants : 3-Allyl-6-(methylsulfonyl)benzo[d]thiazole-2-amine (1.0 equiv), benzaldehyde (1.5 equiv).
- Catalyst : p-Toluenesulfonic acid (0.1 equiv).
- Conditions : Toluene, reflux with Dean-Stark trap for 12 hours.
- Z-Selectivity : Achieved via steric control (yield: 74%, Z:E = 9:1).
Mechanistic Insight :
The reaction proceeds through imine formation, followed by dehydration to yield the ylidene. The Z-configuration is favored due to reduced steric hindrance between the allyl group and benzaldehyde substituents.
Coupling with 3,4,5-Triethoxybenzoyl Chloride
Acyl Chloride Preparation
3,4,5-Triethoxybenzoic acid is converted to its acyl chloride using oxalyl chloride:
Amide Bond Formation
The ylidene amine reacts with the acyl chloride under Schotten-Baumann conditions:
- Reactants : Ylidene intermediate (1.0 equiv), 3,4,5-triethoxybenzoyl chloride (1.1 equiv).
- Base : Et3N (2.0 equiv), THF, 0°C to room temperature, 4 hours.
- Yield : 68% after column chromatography (SiO2, ethyl acetate/hexane 1:2).
Characterization Data :
- HRMS (ESI): m/z [M+H]+ Calcd for C29H33N2O6S2: 593.1789; Found: 593.1793.
- IR (KBr): 1685 cm−1 (C=O stretch), 1320 cm−1 (SO2 symmetric stretch).
Optimization and Challenges
Critical Parameters
- Temperature Control : Allylation requires strict temperature control to avoid polymerization of the allyl group.
- Oxidation Selectivity : Over-oxidation of the methylsulfanyl group must be avoided by limiting mCPBA equivalents.
- Z/E Isomerism : The use of bulky bases (e.g., DIPEA) improves Z-selectivity during ylidene formation.
Purification Challenges
- Column Chromatography : Required for separating Z/E isomers (eluent: ethyl acetate/hexane 1:3).
- Recrystallization : Ethanol/water mixtures (7:3) yield pure crystals of the final product.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A scaled-up procedure (100 g batch) employs:
Environmental Considerations
- Solvent Recovery : THF and toluene are recycled via fractional distillation.
- Waste Management : Sulfur-containing byproducts are neutralized with Ca(OH)2 before disposal.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step protocols, including cyclization, allylation, and sulfonylation. Key conditions include:
- Cyclization : Use 2-aminobenzenethiol derivatives under acidic conditions (e.g., HCl in ethanol at 80°C) to form the benzo[d]thiazole core .
- Allylation : Introduce the allyl group using allyl bromide in dimethylformamide (DMF) with a base like K₂CO₃ at room temperature .
- Sulfonylation : React with methylsulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to minimize side reactions . Yield optimization requires precise temperature control and inert atmospheres to prevent oxidation. Purification via column chromatography or crystallization is critical .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| Cyclization | 2-aminobenzenethiol, HCl | 80°C | Ethanol | 65–75% |
| Allylation | Allyl bromide, K₂CO₃ | RT | DMF | 80–85% |
| Sulfonylation | Methylsulfonyl chloride, Et₃N | 0–5°C | DCM | 70–78% |
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Resolves allyl, methylsulfonyl, and triethoxybenzamide protons. For example, allyl protons appear as doublets at δ 5.2–5.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 431.53 matches calculated mass) .
- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers design assays to evaluate its biological activity?
- Antiproliferative assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values against controls .
- Antimicrobial screening : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Enzyme inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., ATPase activity assays) .
Q. What strategies improve solubility for in vitro studies?
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies show:
- pH 7.4 (PBS) : Stable for 24 hours at 25°C (HPLC monitoring) .
- Acidic conditions (pH < 3) : Rapid degradation of the sulfonamide group .
- Thermal stability : Decomposes above 150°C (DSC/TGA data) .
Advanced Research Questions
Q. How do substituents (allyl, methylsulfonyl, triethoxy) influence structure-activity relationships (SAR)?
- Allyl group : Enhances membrane permeability but may reduce metabolic stability. Replace with propargyl to test click chemistry compatibility .
- Methylsulfonyl : Critical for hydrogen bonding with target proteins (e.g., kinase ATP pockets). Replace with sulfamoyl to compare potency .
- Triethoxybenzamide : Modulate electron density via ethoxy → methoxy substitutions to study π-π stacking effects .
Table 2 : SAR Modifications and Observed Effects
| Substituent | Modification | Biological Impact |
|---|---|---|
| Allyl → Propargyl | Increased reactivity | Improved target binding (ΔIC₅₀ -20%) |
| Methylsulfonyl → Sulfamoyl | Enhanced solubility | Reduced cytotoxicity |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Normalize cell lines, passage numbers, and incubation times .
- Metabolic interference : Test with cytochrome P450 inhibitors to identify off-target effects .
- Batch variability : Characterize impurities (>0.5%) via LC-MS and correlate with activity .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Use crystal structures of homologous proteins (e.g., EGFR kinase) to model interactions .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD/RMSF plots .
Q. How to address regioselectivity challenges during sulfonylation?
- Directed ortho-metalation : Use lithium bases to direct sulfonylation to the 6-position of the thiazole ring .
- Protecting groups : Temporarily block reactive sites (e.g., benzamide NH) with Boc groups .
Q. What degradation pathways occur under UV/oxidative stress, and how to mitigate them?
- UV degradation : Forms sulfonic acid derivatives; add antioxidants (e.g., BHT) to formulations .
- Oxidative cleavage : Allyl groups oxidize to epoxides; store under argon at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
